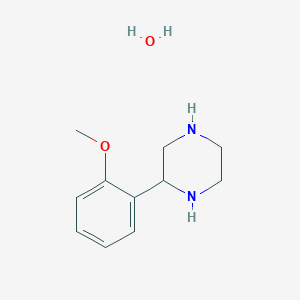
2-(2-Methoxyphenyl)piperazine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)piperazine hydrate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2-Methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxyphenyl)piperazine often involves large-scale reactions using optimized solvents and catalysts. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile has been reported to yield high purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)piperazine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of neurotransmitter receptors, particularly serotonin receptors.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors, particularly the serotonin receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the hydrate form.
2-(2-Hydroxyphenyl)piperazine: Contains a hydroxy group instead of a methoxy group.
1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)piperazine hydrate is unique due to its specific substitution pattern and the presence of the hydrate form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)piperazine;hydrate |
InChI |
InChI=1S/C11H16N2O.H2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;/h2-5,10,12-13H,6-8H2,1H3;1H2 |
InChI-Schlüssel |
FCRSYYWYWSYLCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CNCCN2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


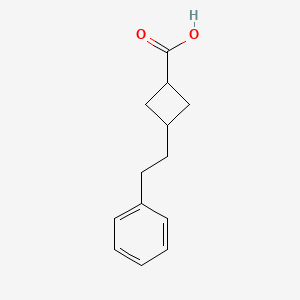
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)

![3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
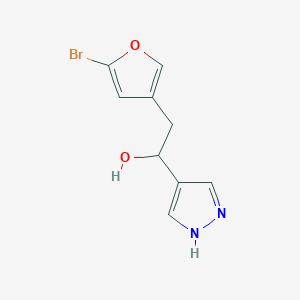

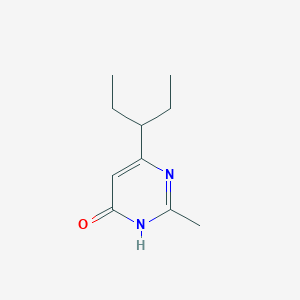

![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
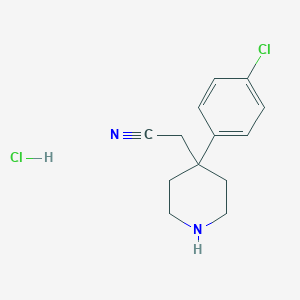
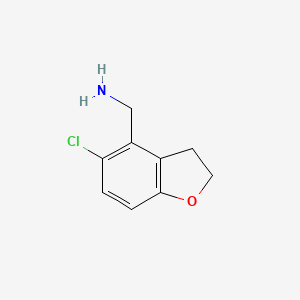
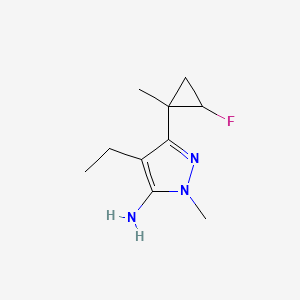

![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
